2-bromo-N-(3-acetamidophenyl)-3-methylbutanamide
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Overview
Description
2-bromo-N-(3-acetamidophenyl)-3-methylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom, an acetamido group, and a methylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3-acetamidophenyl)-3-methylbutanamide typically involves the following steps:
Bromination: The introduction of the bromine atom is achieved through a bromination reaction. This can be done using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Amidation: The formation of the amide bond involves the reaction of an amine with an acyl chloride or an anhydride. In this case, 3-acetamidophenylamine is reacted with 3-methylbutanoyl chloride in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(3-acetamidophenyl)-3-methylbutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).
Major Products Formed
Substitution Reactions: Formation of new compounds with different functional groups replacing the bromine atom.
Oxidation Reactions: Formation of oxo derivatives.
Reduction Reactions: Formation of amines.
Scientific Research Applications
2-bromo-N-(3-acetamidophenyl)-3-methylbutanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(3-acetamidophenyl)-3-methylbutanamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(3-acetamidophenyl)-5-fluorobenzamide
- 2-bromo-N-(3-acetamidophenyl)-4-fluorobenzamide
- 2-bromo-N-(3-acetamidophenyl)-6-methylpyridine-3-carboxamide
Uniqueness
2-bromo-N-(3-acetamidophenyl)-3-methylbutanamide is unique due to its specific substitution pattern and the presence of the methylbutanamide moiety. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
1016772-54-5 |
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Molecular Formula |
C13H17BrN2O2 |
Molecular Weight |
313.2 |
Purity |
95 |
Origin of Product |
United States |
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